molecular formula C11H13BrClNO B1522742 5-Bromo-N-butyl-2-chlorobenzamide CAS No. 1184623-42-4

5-Bromo-N-butyl-2-chlorobenzamide

Cat. No.: B1522742
CAS No.: 1184623-42-4
M. Wt: 290.58 g/mol
InChI Key: ZZAQYLFNWXPSAG-UHFFFAOYSA-N
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Description

5-Bromo-N-butyl-2-chlorobenzamide is an organic compound with the molecular formula C11H13BrClNO It is a derivative of benzamide, characterized by the presence of bromine and chlorine atoms on the benzene ring, along with a butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-butyl-2-chlorobenzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-butyl-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as nitro compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in solvents like ether or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed, usually in acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or other reduced compounds.

Scientific Research Applications

5-Bromo-N-butyl-2-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-butyl-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but generally, it may involve binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-tert-butyl-2-chlorobenzamide
  • N-Benzyl-5-bromo-2-chlorobenzamide
  • 5-Bromo-2-chlorobenzamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-butyl-2-chlorobenzamide is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-N-butyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-2-3-6-14-11(15)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAQYLFNWXPSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675173
Record name 5-Bromo-N-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184623-42-4
Record name 5-Bromo-N-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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